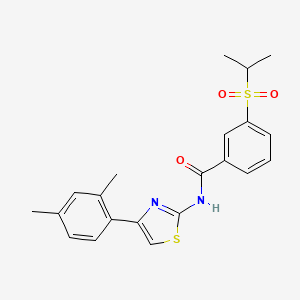
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, also known as DTTB, is a small molecule compound that has been extensively researched for its potential therapeutic applications. DTTB is a selective inhibitor of a protein called protein kinase D (PKD), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The synthesis of DTTB is complex, and several methods have been developed to produce it.
Applications De Recherche Scientifique
Anticancer Properties
- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines, with several compounds showing moderate to excellent activity. These compounds were compared to the reference drug etoposide, with some derivatives exhibiting higher anticancer activities (Ravinaik et al., 2021).
- Synthesized N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were evaluated for their in vitro anticancer activity against a panel of four human cancer cell lines. The molecular docking study suggested probable mechanisms of action, and computational ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).
Gelation Behavior and Structural Analysis
- N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, specifically looking at the role of methyl functionality and S⋯O interaction. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration. The single crystal structure revealed insights into the gelation mechanism, highlighting non-covalent interactions including π-π interactions and hydrogen bonds (Yadav & Ballabh, 2020).
Antimicrobial Activity
- Synthesized 2-phenylamino-thiazole derivatives were screened for antimicrobial activity against bacterial and fungal strains. Some of the synthesized molecules exhibited antimicrobial potency surpassing that of reference drugs, particularly against Gram-positive bacterial strains. The study highlighted the potential of these derivatives as antimicrobial agents (Bikobo et al., 2017).
- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents was reported, with these derivatives showing potential as novel and promising antibacterial agents, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were evaluated for their cytotoxic activity, indicating that their antibacterial activity occurs at non-cytotoxic concentrations (Palkar et al., 2017).
Corrosion Inhibition
- The effect of certain thiazole derivatives was studied for their role as corrosion inhibitors in hydrochloric acid solution, particularly for protecting oil-well tubular steel. The study utilized various techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, highlighting how these derivatives act as mixed-type inhibitors and adhere to the surface of the steel following the Langmuir adsorption isotherm (Yadav et al., 2015).
Propriétés
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)17-7-5-6-16(11-17)20(24)23-21-22-19(12-27-21)18-9-8-14(3)10-15(18)4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGNCGBEFSERKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

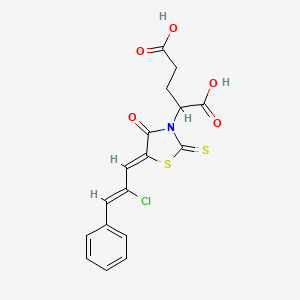
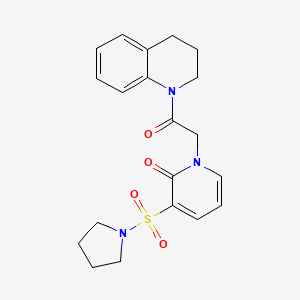
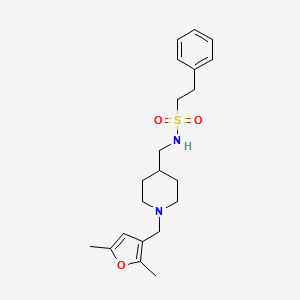
![N-(4-acetylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2613112.png)

![4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2613116.png)
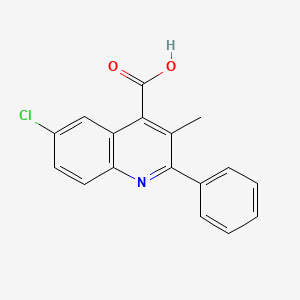
![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)

![4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid](/img/structure/B2613122.png)

![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)
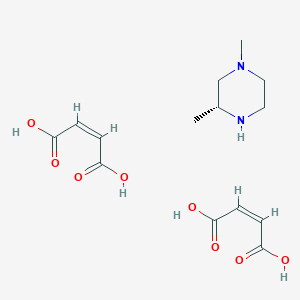
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2613131.png)